molecular formula C9H14Cl2N4 B11863267 1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride CAS No. 1185310-92-2

1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride

Cat. No.: B11863267
CAS No.: 1185310-92-2
M. Wt: 249.14 g/mol
InChI Key: DSZHCSPURVWAAL-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a chloropyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride typically involves the reaction of 6-chloropyridazine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloropyridazine moiety to other functional groups.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloropyridazin-3-yl)piperidin-4-ol: This compound has a hydroxyl group instead of an amine group.

    1-(6-Chloropyridazin-3-yl)piperidin-4-one: This compound features a ketone group.

Uniqueness

1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1185310-92-2

Molecular Formula

C9H14Cl2N4

Molecular Weight

249.14 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C9H13ClN4.ClH/c10-8-1-2-9(13-12-8)14-5-3-7(11)4-6-14;/h1-2,7H,3-6,11H2;1H

InChI Key

DSZHCSPURVWAAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NN=C(C=C2)Cl.Cl

Origin of Product

United States

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